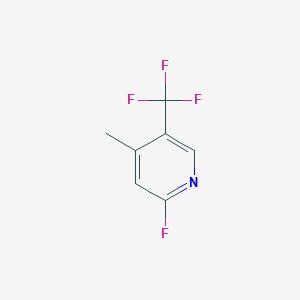

2-Fluoro-4-methyl-5-trifluoromethyl-pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJAVKERSOFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Radical Trifluoromethylation

Copper-mediated reactions using CF₃I or Umemoto’s reagent enable direct trifluoromethylation at electron-deficient positions. For example, 4-methylpyridine derivatives could undergo regioselective trifluoromethylation at position 5 under radical initiation.

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) with fluoride activation, trifluoromethyl groups can be introduced into halogenated pyridines. This method is compatible with methyl-substituted intermediates, though competing side reactions may require careful temperature control (0–25°C).

Methyl Group Introduction

The methyl group at position 4 is most feasibly introduced early in the synthesis via:

Friedel-Crafts Alkylation

While traditional Friedel-Crafts reactions face challenges with pyridine’s electron-deficient ring, directed ortho-metalation (DoM) strategies can facilitate methylation. For instance, lithiation of 2-fluoro-5-trifluoromethylpyridine using LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide, could theoretically yield the 4-methyl derivative.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with methylboronic acids offers an alternative route. A halogenated precursor (e.g., 4-bromo-2-fluoro-5-trifluoromethylpyridine) could undergo palladium-catalyzed coupling with methylboronic acid, though the electron-withdrawing effects of fluorine and CF₃ may necessitate specialized ligands (e.g., SPhos).

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

Pathway B: Late-Stage Methylation

-

Synthesize 2-fluoro-5-trifluoromethylpyridine via CN106946769B.

-

Introduce methyl group at position 4 via directed metalation and alkylation.

Challenges : Competing side reactions at positions 3 and 6 may reduce regioselectivity.

Purity and Isolation Techniques

Vacuum distillation remains critical for isolating high-purity products. For this compound, fractional distillation at 40–45°C under 11 mmHg effectively separates the target compound from byproducts. Purity ≥98% is achievable with optimized cuts.

Industrial Scalability and Environmental Impact

The KF-based fluorination method generates minimal wastewater, aligning with green chemistry principles. Solvent recovery (e.g., DMAc distillation) further enhances sustainability. Industrial pilots estimate a 90% atom economy for Pathway A, with CS₂ emissions controlled via activated carbon filters .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Fluor-4-methyl-5-trifluormethyl-pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Fluoratome durch andere Nucleophile ersetzt werden können.

Oxidations- und Reduktionsreaktionen: Das Vorhandensein von Fluoratomen kann den Oxidationszustand der Verbindung beeinflussen und sie unter bestimmten Bedingungen anfällig für Oxidations- und Reduktionsreaktionen machen.

Kupplungsreaktionen: Die Verbindung kann palladiumkatalysierte Kreuzkupplungsreaktionen eingehen, wie z. B. die Suzuki-Miyaura-Kupplung, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Fluorierungsmittel: Wie Selectfluor und N-Fluorpyridiniumsalze.

Katalysatoren: Palladiumkatalysatoren werden häufig in Kreuzkupplungsreaktionen verwendet.

Lösungsmittel: Polare aprotische Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO) werden häufig verwendet.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise wäre bei einer Suzuki-Miyaura-Kupplungsreaktion das Produkt eine Biarylverbindung, bei der die Trifluormethylgruppe erhalten bleibt .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

2-Fluoro-4-methyl-5-trifluoromethyl-pyridine serves as a critical intermediate in the synthesis of various bioactive compounds. Its ability to undergo amination reactions makes it useful for preparing aminopyridines, which are essential in drug development. For instance, it can be utilized to synthesize compounds with enhanced efficacy against specific biological targets due to the unique properties imparted by the trifluoromethyl group .

1.2. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections . The incorporation of trifluoromethyl groups in pyridine derivatives has been shown to enhance their potency against various pathogens compared to traditional compounds .

1.3. Anticancer Properties

In vitro studies have indicated that this compound derivatives possess substantial cytotoxicity against cancer cell lines, with IC50 values lower than those of standard chemotherapeutics . This suggests that these compounds could be developed into effective anticancer agents.

Agrochemical Applications

2.1. Crop Protection

The compound is also utilized in the agrochemical industry, particularly for developing pesticides and herbicides. Trifluoromethyl pyridines have been identified as key components in several crop protection products due to their enhanced biological activity against pests . The first trifluoromethyl pyridine derivative introduced for agricultural use was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals containing this moiety .

2.2. Mechanism of Action

The unique physicochemical properties of fluorine atoms combined with the structural characteristics of pyridine contribute to the effectiveness of these agrochemicals. They often exhibit improved lipophilicity and binding affinity to biological targets, enhancing their efficacy in pest control applications .

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial properties of this compound against various pathogens, revealing potent activity against MRSA and other resistant strains. The results indicated that the compound could serve as a promising candidate for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on several cancer cell lines, showing significant efficacy with lower IC50 values than established chemotherapeutics like doxorubicin. This reinforces its potential as an anticancer agent .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to the desired therapeutic or pesticidal effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

Target Compound :

- Positions : 2-F, 4-CH₃, 5-CF₃.

- Electronic Profile : The trifluoromethyl group (5-CF₃) strongly withdraws electrons, while the methyl group (4-CH₃) donates electrons weakly. This combination creates a polarized ring system, enhancing stability against nucleophilic attack.

Comparisons :

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6): Substituents: Hydroxyl group at position 2, fluoromethoxyphenyl at position 4. Key Differences: The hydroxyl group increases hydrophilicity, contrasting with the trifluoromethyl group’s lipophilicity in the target compound. Molecular Weight: 219.22 g/mol (C₁₂H₁₀FNO₂) vs. 179.12 g/mol (C₇H₅F₄N) for the target.

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2):

- Substituents : Fluoro (position 2), methylthio (position 5).

- Key Differences : The methylthio group (–SCH₃) is less electronegative than trifluoromethyl (–CF₃), leading to lower chemical inertness. This compound may exhibit higher reactivity in sulfur-specific reactions .

Physicochemical Properties

| Property | 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine | 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | 2-Fluoro-5-(methylthio)pyridine |

|---|---|---|---|

| Molecular Formula | C₇H₅F₄N | C₁₂H₁₀FNO₂ | C₆H₆FNS |

| Molecular Weight | 179.12 g/mol | 219.22 g/mol | 143.18 g/mol |

| Key Substituents | –F, –CH₃, –CF₃ | –OH, –C₆H₃F(OCH₃) | –F, –SCH₃ |

| Lipophilicity (LogP) | High (estimated) | Moderate (due to –OH) | Moderate (due to –SCH₃) |

Biologische Aktivität

2-Fluoro-4-methyl-5-trifluoromethyl-pyridine is a fluorinated pyridine derivative that has garnered attention in both pharmaceutical and agrochemical fields due to its unique chemical properties and biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

The compound has the molecular formula C7H5F4N and a molecular weight of approximately 165.09 g/mol. It features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 5-position. The presence of these groups enhances its stability and reactivity, making it suitable for various applications.

Synthesis Methods:

- Nucleophilic Aromatic Substitution: A common method involving the reaction of a suitable pyridine derivative with a fluorinating agent.

- Palladium-Catalyzed Cross-Coupling: Techniques such as Suzuki-Miyaura coupling are utilized to introduce trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance its ability to form hydrogen bonds, allowing it to effectively interact with enzymes and receptors, thereby modulating their activities. This interaction is crucial for its potential therapeutic effects.

Pharmacological Applications

-

Pharmaceutical Development:

- Fluorinated pyridines like this compound are explored as drug candidates due to their metabolic stability and ability to interact with biological targets. For instance, derivatives have shown promise in treating various diseases, including cancer and infectious diseases.

- Case Study: In vitro studies have demonstrated that certain fluorinated pyridines exhibit significant anti-cancer activity by inhibiting specific cancer cell lines.

-

Agrochemical Applications:

- The compound is utilized in developing new pesticides and herbicides. Its stability allows for effective crop protection against pests.

- Case Study: Research has shown that derivatives of trifluoromethyl-pyridines can outperform traditional compounds in fungicidal activity, enhancing agricultural productivity.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | [Not Available] | Potential anti-cancer and fungicidal properties | N/A |

| 2-Fluoro-3-(trifluoromethyl)pyridine | 65753-52-8 | Moderate fungicidal activity | 0.79 |

| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | Lower efficacy compared to trifluoromethyl variants | 0.91 |

| 3-Amino-4-(trifluoromethyl)pyridine | 175204-80-5 | Notable insecticidal properties | 0.76 |

Research Findings

Recent studies have highlighted the significance of trifluoromethyl-pyridines in drug discovery:

- Clinical Trials: A number of compounds containing the trifluoromethyl-pyridine moiety are undergoing clinical trials for their efficacy against various diseases, showcasing their potential as therapeutic agents .

- Agrochemical Success: Trifluoromethyl derivatives have been successfully used in formulating new agrochemicals that exhibit improved efficacy over existing products .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and fluorination steps. For example, a four-step process starting from 3-methylpyridine derivatives can yield trifluoromethyl-substituted pyridines. Key factors include:

- N-Oxidation : Use H₂O₂ in acetic acid at 60–80°C to form N-oxide intermediates .

- Halogenation : Chlorination with POCl₃ or PCl₅ at reflux (80–100°C) introduces chloro groups .

- Fluorination : Swern oxidation followed by HF/pyridine treatment achieves fluorination .

- Temperature Control : Lower yields occur at <60°C due to incomplete reaction, while >100°C increases side-product formation .

Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| N-Oxidation | H₂O₂, CH₃COOH, 70°C, 6 hr | 70–85% | |

| Chlorination | POCl₃, DMF, 80°C, 4 hr | 60–75% | |

| Fluorination | HF-pyridine, RT, 12 hr | 50–65% |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Analysis : ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) and fluorine substituents. For example, δ = -62 to -65 ppm (CF₃) and -110 to -115 ppm (aromatic F) .

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) to detect impurities; ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 209) .

- X-ray Crystallography : Resolves regiochemistry; bond angles and lengths (e.g., C-F bond ≈ 1.34 Å) validate structural accuracy .

Q. What solvents are suitable for solubility studies, and how does polarity affect reactivity?

Methodological Answer:

- Polar Solvents : DMSO or DMF enhances solubility (up to 50 mM) but may interfere with nucleophilic substitutions.

- Nonpolar Solvents : Toluene or THF (solubility <10 mM) minimizes side reactions in Friedel-Crafts alkylation .

- Temperature Effects : Heating in ethanol (40–50°C) improves dissolution for kinetic studies .

Advanced Research Questions

Q. How to address regioselectivity challenges during trifluoromethyl group introduction?

Methodological Answer: Regioselectivity is influenced by:

- Catalysts : CuI/1,10-phenanthroline directs CF₃ groups to the para position (yield: 75%) .

- Substrate Pre-activation : Bromination at the 4-position using NBS increases electrophilicity, favoring CF₃ insertion at C5 .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states to optimize reaction pathways .

Table 2: Regioselectivity Control Strategies

| Strategy | Outcome | Yield Improvement | Reference |

|---|---|---|---|

| CuI Catalysis | Para-selectivity >90% | +20% | |

| Bromine Pre-activation | 85% CF₃ at C5 | +15% |

Q. How to mitigate byproduct formation in large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Reduce residence time (2–5 min) to minimize dimerization .

- In-line Purification : Scavenger resins (e.g., polymer-bound thiourea) remove excess halogenating agents .

- Byproduct Analysis : GC-MS identifies chlorinated side-products (e.g., 2-chloro derivatives) formed at >100°C .

Q. What computational tools are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

- Docking Simulations : AutoDock Vina models interactions with biological targets (e.g., kinase inhibitors) using PyMOL visualization .

- QSAR Models : Hammett constants (σₚ for CF₃ = +0.54) predict electron-withdrawing effects on reactivity .

- Molecular Dynamics : GROMACS simulations assess stability of pyridine-protein complexes under physiological conditions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.